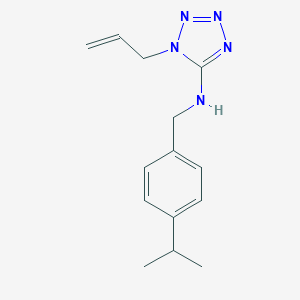

![molecular formula C18H19NO3 B276654 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine, also known as AG-1343, is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. The compound was first synthesized in 1994 by scientists at the pharmaceutical company Agouron, which was later acquired by Pfizer.

Mecanismo De Acción

The HIV protease is responsible for cleaving the viral polyprotein into individual functional proteins, which are required for the assembly of new virus particles. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine binds to the active site of the protease and prevents it from cleaving the polyprotein, leading to the formation of non-infectious viral particles.

Biochemical and Physiological Effects:

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine has been shown to be highly effective in reducing the viral load in HIV-infected patients. The compound has a long half-life and can be administered once or twice daily. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is well-tolerated and has few side effects, making it a promising candidate for HIV therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is a valuable tool for studying the HIV protease and its role in viral replication. The compound can be used to investigate the structure and function of the protease, as well as to screen for new inhibitors. However, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is a highly specialized compound that is primarily used in HIV research, limiting its broader applications.

Direcciones Futuras

There are several potential future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine. One area of interest is the development of new HIV protease inhibitors that are more potent and have fewer side effects. Another direction is the study of the mechanism of resistance to N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine and other protease inhibitors, with the goal of developing strategies to overcome resistance. Finally, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine may have applications beyond HIV therapy, such as in the treatment of other viral infections or as a tool for studying proteases in other contexts.

Métodos De Síntesis

The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine involves several steps, starting with the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with cyclopropylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with tert-butyl carbamate and deprotection with trifluoroacetic acid. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine has been extensively studied for its potential as a therapeutic agent for HIV infection. The compound is a potent inhibitor of the HIV protease, which is an essential enzyme for the replication of the virus. By blocking the activity of the protease, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine can prevent the virus from maturing and infecting new cells.

Propiedades

Nombre del producto |

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine |

|---|---|

Fórmula molecular |

C18H19NO3 |

Peso molecular |

297.3 g/mol |

Nombre IUPAC |

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]cyclopropanamine |

InChI |

InChI=1S/C18H19NO3/c1-6-16(7-2-13(1)10-19-15-4-5-15)20-11-14-3-8-17-18(9-14)22-12-21-17/h1-3,6-9,15,19H,4-5,10-12H2 |

Clave InChI |

JFOJFPUORSWLSD-UHFFFAOYSA-N |

SMILES |

C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCO4 |

SMILES canónico |

C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)

![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)

![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)

![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)

![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)

![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)

![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)

![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)

![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)